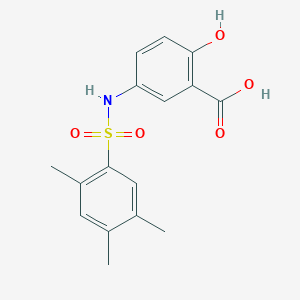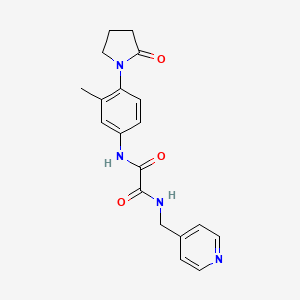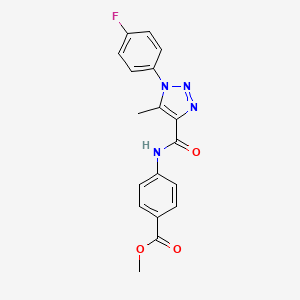
methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate is a useful research compound. Its molecular formula is C18H15FN4O3 and its molecular weight is 354.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalyst and Solvent-Free Synthesis : A study by Moreno-Fuquen et al. (2019) describes an efficient approach for the regioselective synthesis of heterocyclic amides through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method could be relevant for synthesizing compounds with similar structures to methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate and exploring their applications in medicinal chemistry or materials science Moreno-Fuquen et al., 2019.
Synthesis and Antimicrobial Activities : Bektaş et al. (2007) reported on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. These compounds were screened for their antimicrobial activities, with some exhibiting good or moderate activities against test microorganisms. This suggests potential applications in developing new antimicrobial agents or coatings that could include derivatives of the compound Bektaş et al., 2007.
α-Glycosidase Inhibition : The crystal structures of certain triazole derivatives, including those with a 4-fluorophenyl group, were studied by Gonzaga et al. (2016) for their α-glycosidase inhibition activity. Compounds with structures similar to this compound could potentially be explored for their α-glycosidase inhibition properties, which might be relevant in the treatment of diabetes or other metabolic disorders Gonzaga et al., 2016.
Electron-Withdrawing and Radical-Stabilizing Properties : A study by Creary et al. (2017) on fluorobenzenes substituted with triazole groups found that these groups are inductively electron-withdrawing and exhibit radical-stabilizing properties. This research might provide insights into the electronic properties of this compound and its potential applications in organic synthesis or as a component in electronic materials Creary et al., 2017.
Propiedades
IUPAC Name |
methyl 4-[[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c1-11-16(21-22-23(11)15-9-5-13(19)6-10-15)17(24)20-14-7-3-12(4-8-14)18(25)26-2/h3-10H,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNQXKMNYQGLMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1,1'-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B2379385.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2379386.png)
![Propyl {[3-cyano-5-hydroxy-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B2379387.png)
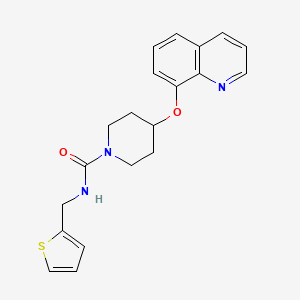
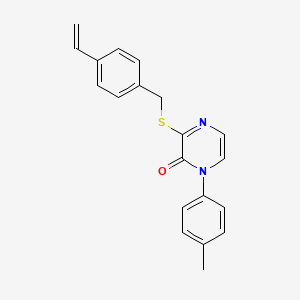
![Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2379392.png)
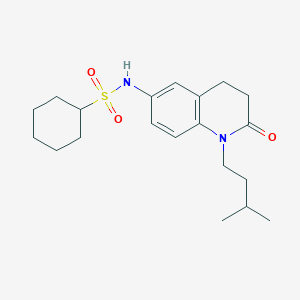
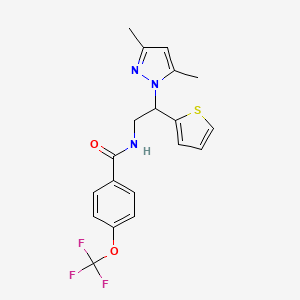
![3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2379396.png)
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2379398.png)
![4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B2379401.png)
